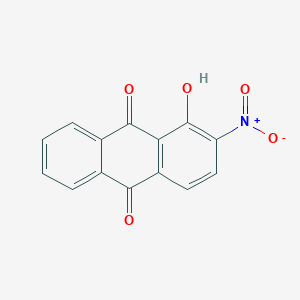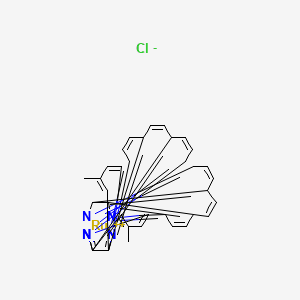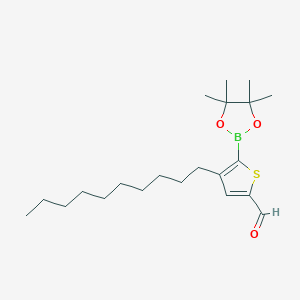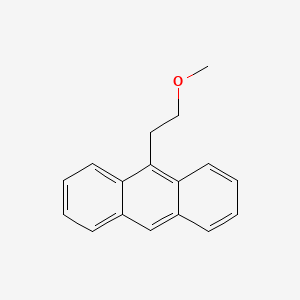
3-Chloroisoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloroisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5ClN2 It is a derivative of isoquinoline, featuring a chlorine atom at the third position and a cyano group at the first position of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-1-carbonitrile typically involves the chlorination of isoquinoline derivatives followed by the introduction of a cyano group. One common method includes the reaction of 3-chloroisoquinoline with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 3-Chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form isoquinoline-1-carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed:
Substitution: 3-Aminoisoquinoline-1-carbonitrile.
Reduction: 3-Chloroisoquinoline-1-amine.
Oxidation: Isoquinoline-1-carboxylic acid.
科学的研究の応用
3-Chloroisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and advanced materials.
作用機序
The mechanism of action of 3-Chloroisoquinoline-1-carbonitrile largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. For example, it could inhibit kinases or other proteins involved in cell signaling pathways, leading to therapeutic effects such as cancer cell apoptosis .
類似化合物との比較
- 1-Chloroisoquinoline-3-carbonitrile
- 1-Chloroisoquinoline-4-carbonitrile
- 3-Chloroisoquinoline-5-carbonitrile
Comparison: While these compounds share a similar core structure, the position of the chlorine and cyano groups can significantly affect their chemical reactivity and biological activity.
特性
分子式 |
C10H5ClN2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC名 |
3-chloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H |
InChIキー |
ISEAZDULMDMRJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N=C2C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




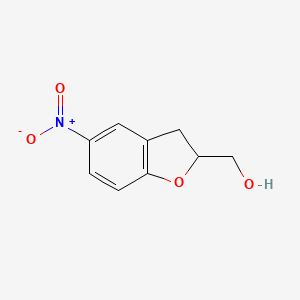


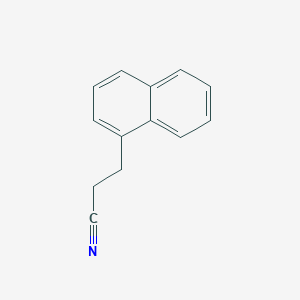
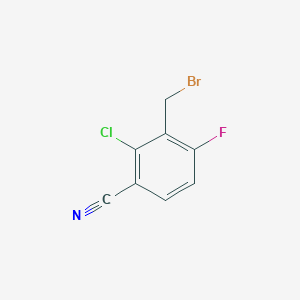
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)


